molecular formula C15H16N2O2S B416156 (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B416156
M. Wt: 288.4g/mol
InChI Key: SQTYFQKACUMXOM-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-methoxybenzaldehyde with a thiazolidinone derivative in the presence of a suitable catalyst. Common reaction conditions include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes, leading to its therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structures and diverse biological activities.

    Benzylidene Derivatives: Compounds with a benzylidene group that exhibit various pharmacological properties.

Uniqueness

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C15H16N2O2S/c1-19-12-6-4-11(5-7-12)10-13-14(18)16-15(20-13)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3/b13-10-

InChI Key

SQTYFQKACUMXOM-RAXLEYEMSA-N

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3

Origin of Product

United States

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